

performance comparison of [C3MPr]NTf2 in different battery chemistries

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An Objective Comparison of **[C3MPr]NTf2** Ionic Liquid Performance in Diverse Battery Chemistries

The ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, [C3MPr]NTf2 (also denoted as PYR13TFSI), has garnered significant interest as a safer alternative to conventional flammable organic electrolytes in various next-generation battery systems. Its favorable properties, including high thermal stability, low volatility, and a wide electrochemical window, make it a promising candidate for enhancing the safety and performance of lithium-ion, sodium-ion, and lithium-sulfur batteries. This guide provides a comparative overview of the performance of [C3MPr]NTf2 in these three battery chemistries, supported by experimental data from recent studies.

Performance in Lithium-Ion Batteries

In lithium-ion batteries (LIBs), **[C3MPr]NTf2** has been investigated both as a pure electrolyte and as a component in mixed electrolytes with conventional organic carbonates. Its use aims to improve the safety profile without significantly compromising electrochemical performance.

A key study investigated mixed electrolytes based on **[C3MPr]NTf2**, organic additives, and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). An optimal composition of 65 vol% of the ionic liquid in the electrolyte was found to be non-flammable and thermally stable, with a wide electrochemical window of 4.8 V.[1] This formulation also exhibited low viscosity and resistance, which are critical for good rate capability.[1] When used with a LiFePO4 cathode, a



suitable LiTFSI concentration of 0.3 M in this mixed electrolyte demonstrated good capacity retention and rate performance.[1]

Another study focusing on pyrrolidinium-based ionic liquids highlighted that the ionic conductivity of **[C3MPr]NTf2** with dissolved lithium salts decreases as the salt concentration increases, with values ranging from 0.1 to 0.4 S/m at room temperature.[2][3] These electrolytes exhibit a wide liquid range, which can prevent crystallization at low temperatures and mitigate flammability issues.[2][3]

Performance in Sodium-Ion Batteries

The application of **[C3MPr]NTf2** in sodium-ion batteries (SIBs) has been explored, particularly as an electrolyte additive, to enhance the stability of the electrode-electrolyte interface. SIBs are considered a cost-effective alternative to LIBs due to the natural abundance of sodium.

In a study utilizing a Na3V2(PO4)3/C (NVP/C) cathode, the addition of 5 wt% **[C3MPr]NTf2** to a conventional organic electrolyte (1M NaClO4 in PC) resulted in significantly improved cycling stability. The cathode in the electrolyte with the ionic liquid additive exhibited a stable capacity of 107.0 ± 0.7 mAh/g after 50 cycles at a C/2 rate.[4] In contrast, the capacity for the cell with the standard organic electrolyte was only 85.0 ± 1 mAh/g under the same conditions.[4] In-situ impedance spectroscopy revealed that the charge-transfer resistance at the electrode-electrolyte interface was lower in the presence of the **[C3MPr]NTf2** additive, suggesting the formation of a more stable and compact interfacial layer on the cathode surface.[4]

Performance in Lithium-Sulfur Batteries

Lithium-sulfur (Li-S) batteries are a promising high-energy-density storage technology, but they suffer from issues like the "polysulfide shuttle," which leads to rapid capacity fading. Ionic liquids such as **[C3MPr]NTf2** are investigated to suppress this phenomenon due to their ability to limit the dissolution of lithium polysulfides.

Research has shown that TFSI-based ionic liquids are effective in reducing polysulfide dissolution.[5] One of the most promising results for a pyrrolidinium-based system was reported for an electrolyte composed of 0.5 mol kg⁻¹ LiTFSI in N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, which delivered a discharge capacity of 600 mAh/g after the 50th cycle.[5] The use of ionic liquid electrolytes in Li-S batteries can help to alleviate the loss



of active material and suppress the shuttle effect, leading to improved cycle life and coulombic efficiency.[6][7] However, the higher viscosity of ionic liquids compared to conventional organic solvents can be a drawback.[6]

Quantitative Performance Data

The following tables summarize the quantitative performance data for **[C3MPr]NTf2** and the closely related [C4MPr]NTf2 in different battery chemistries, as reported in the literature.

Table 1: Physicochemical Properties of [C3MPr]NTf2-based Electrolytes

Property	Value	Conditions	Battery Chemistry	Reference
Electrochemical Stability Window	4.8 V	65 vol% [C3MPr]NTf2 in mixed electrolyte	Lithium-Ion	[1]
lonic Conductivity	0.1 - 0.4 S/m	With dissolved lithium salts at room temperature	Lithium-Ion	[2][3]
Ionic Conductivity	4 x 10 ⁻³ S cm ⁻¹	0.2M LiTFSI in [C3MPr]NTf2 + EMITFSI (1:1)	Lithium-Ion	[8]
Thermal Stability (Decomposition Temp.)	> 350 °C	Pure [C3MPr]NTf2	General	[8]

Table 2: Electrochemical Performance of Batteries with [C3MPr]NTf2-based Electrolytes

| Battery Chemistry | Electrode(s) | Electrolyte Composition | Performance Metric | Value | Reference | | --- | --- | --- | --- | | Lithium-Ion | LiFePO4 / Li | 38% [C3MPr]NTf2 in 1M LiPF6 EC:DEC | Discharge Capacity (after 100 cycles) | 148 mAh/g | [9] | | Sodium-Ion | Na3V2(PO4)3/C | 1M NaClO4 in PC + 5 wt% [C3MPr]NTf2 | Stable Capacity (after 50 cycles



at C/2) | 107.0 \pm 0.7 mAh/g |[4] | | Lithium-Sulfur | S/C composite / Li | 0.5 mol kg⁻¹ LiTFSI in **[C3MPr]NTf2** | Discharge Capacity (at 50th cycle) | 600 mAh/g |[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are summaries of typical experimental protocols used in the cited research.

Electrolyte Preparation

A common method for preparing ionic liquid-based electrolytes involves mixing the ionic liquid (**[C3MPr]NTf2**) with a lithium or sodium salt (e.g., LiTFSI or NaTFSI) under an inert atmosphere, typically in an argon-filled glovebox, to prevent moisture contamination. For mixed electrolytes, the ionic liquid is blended with organic solvents like ethylene carbonate (EC) and diethyl carbonate (DEC) in specific volume or weight ratios. The mixture is then stirred for several hours to ensure homogeneity.

Coin Cell Assembly

For electrochemical testing, 2032-type coin cells are commonly assembled in an argon-filled glovebox. The standard assembly procedure is as follows:

- The cathode (e.g., LiFePO4, NVP/C, or a sulfur/carbon composite) is placed in the bottom of the coin cell case.
- A few drops of the prepared ionic liquid-based electrolyte are added to wet the cathode surface.
- A separator (typically a microporous polymer or glass fiber membrane) is placed on top of the cathode.
- More electrolyte is added to saturate the separator.
- The anode (lithium or sodium metal foil, or a hard carbon electrode) is placed on the separator.
- A spacer disk and a spring are added to ensure good internal pressure.



• The cell is sealed using a crimping machine.[10]

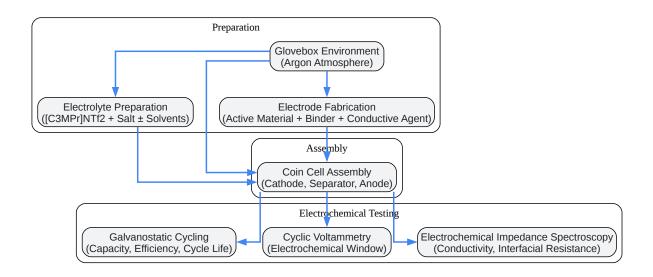
Electrochemical Measurements

The performance of the assembled coin cells is evaluated using various electrochemical techniques:

- Galvanostatic Cycling: Cells are charged and discharged at constant currents between defined voltage limits to determine specific capacity, coulombic efficiency, and capacity retention over multiple cycles.[10][11]
- Cyclic Voltammetry (CV): This technique is used to determine the electrochemical stability window of the electrolyte and to study the redox reactions occurring at the electrodes.[10]
- Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the ionic conductivity of the electrolyte and the interfacial resistance between the electrolyte and the electrodes.[4]

Visualizations Experimental Workflow for Battery Testing



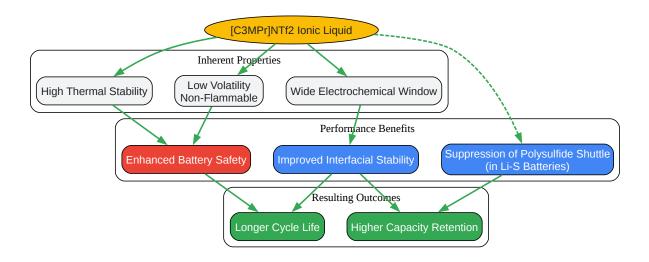


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Caption: Workflow for preparing and testing batteries with [C3MPr]NTf2 electrolyte.

Logical Flow of [C3MPr]NTf2 Benefits in Batteries





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Caption: Key properties of **[C3MPr]NTf2** leading to improved battery performance.

Conclusion

The ionic liquid **[C3MPr]NTf2** demonstrates significant potential as a key component in safer, high-performance electrolytes for lithium-ion, sodium-ion, and lithium-sulfur batteries. In LIBs, it contributes to non-flammable electrolytes with wide operating voltages. As an additive in SIBs, it enhances the cycling stability by forming a stable interface on the cathode. For Li-S batteries, its use is a promising strategy to mitigate the polysulfide shuttle effect, thereby improving capacity retention.

While the available data strongly supports these benefits, it is important to note that direct, side-by-side comparisons under identical testing conditions across all three battery chemistries are limited. Further research focusing on such standardized comparisons would be invaluable for a more definitive assessment of the relative advantages of [C3MPr]NTf2 in each system. Nevertheless, the existing body of work clearly establishes [C3MPr]NTf2 as a versatile and valuable ionic liquid for advancing next-generation battery technologies.



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